(R)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate
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Overview
Description
®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate is a complex organic compound that features a pyrrolidinone ring, an allyloxycarbonyl-protected amino group, and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with an allyloxycarbonyl (Alloc) group, followed by the formation of the pyrrolidinone ring through cyclization reactions. The phenylbutanoate moiety is then introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate: Similar structure but with a benzyloxycarbonyl protecting group instead of an allyloxycarbonyl group.
®-2,5-dioxopyrrolidin-1-yl 2-(((methoxy)carbonyl)amino)-4-phenylbutanoate: Features a methoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
The uniqueness of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The allyloxycarbonyl group provides a unique protecting strategy that can be selectively removed under mild conditions, offering advantages in multi-step synthetic processes.
This detailed article provides a comprehensive overview of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-4-phenylbutanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-phenyl-2-(prop-2-enoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-2-12-25-18(24)19-14(9-8-13-6-4-3-5-7-13)17(23)26-20-15(21)10-11-16(20)22/h2-7,14H,1,8-12H2,(H,19,24)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETGKDJDHNWCMH-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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